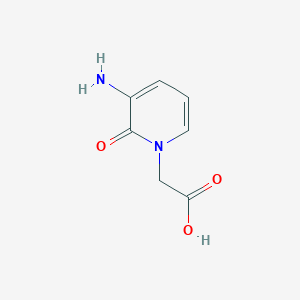
2-(3-Amino-2-oxopyridin-1(2H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-2-oxopyridin-1(2H)-yl)acetic acid is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-Amino-2-oxopyridin-1(2H)-yl)acetic acid, also known as a pyridine derivative, has garnered attention in recent years due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications. Below is a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.
Target Interactions:
Research indicates that compounds structurally related to this compound often interact with fibroblast growth factor receptors (FGFRs). These receptors play crucial roles in cell proliferation, migration, and angiogenesis. Inhibiting FGFR signaling pathways can lead to reduced cell proliferation and increased apoptosis in certain cancer cell lines.
Biochemical Pathways:
The interaction of this compound with FGFRs can disrupt downstream signaling pathways associated with various cellular processes. For instance, the inhibition of the RelA subunit of the NF-κB transcription factor has been documented, which is significant for modulating inflammatory responses and immune functions.
Biological Activity
Antimicrobial Properties:
Preliminary studies have shown that derivatives of this compound exhibit notable antimicrobial activity. These compounds have been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly against Gram-positive bacteria.
Cytotoxicity Studies:
In vitro cytotoxicity assessments reveal that while some derivatives exhibit significant cytotoxic effects on cancer cell lines, others show minimal toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents that target cancer cells without affecting healthy tissues .
Case Studies and Experimental Data
-
Study on FGFR Inhibition:
- A study demonstrated that a derivative of this compound selectively inhibits FGFR signaling, leading to decreased viability in cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 to 50 µM across different cell types.
-
Antimicrobial Activity Assessment:
- In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 8 µM for S. aureus and 16 µM for E. coli, showcasing its potential as an antimicrobial agent.
- Cytotoxicity Evaluation:
Data Summary
| Activity Type | Tested Strains/Cells | Results (MIC/IC50) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 8 µM |
| Escherichia coli | 16 µM | |
| Cytotoxicity | L929 Cells | IC50 > 100 µM |
| Cancer Cell Lines | IC50: 10 - 50 µM |
特性
IUPAC Name |
2-(3-amino-2-oxopyridin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-5-2-1-3-9(7(5)12)4-6(10)11/h1-3H,4,8H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNWPRKEUQEDSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594149 |
Source


|
| Record name | (3-Amino-2-oxopyridin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300582-90-5 |
Source


|
| Record name | (3-Amino-2-oxopyridin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














